2-Bromo-3-fluoro-4-methoxybenzonitrile
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Overview
Description
2-Bromo-3-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO and a molecular weight of 230.03 g/mol It is a derivative of benzonitrile, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-methoxybenzonitrile typically involves the bromination and fluorination of a methoxy-substituted benzonitrile. One common method includes the following steps:
Starting Material: 4-Methoxybenzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The choice of reagents and catalysts is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-methoxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: Benzylamines.
Scientific Research Applications
2-Bromo-3-fluoro-4-methoxybenzonitrile has several applications in scientific research:
Biology: Potential use in the design of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as nucleophilic substitution or cross-coupling. In biological systems, its mechanism of action would involve interactions with molecular targets like enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-3-methoxybenzonitrile: Similar structure but with different substitution pattern.
3-Bromo-4-methoxybenzonitrile: Lacks the fluorine substituent.
4-Bromo-2-fluorobenzonitrile: Different positioning of substituents.
Uniqueness
2-Bromo-3-fluoro-4-methoxybenzonitrile is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-bromo-3-fluoro-4-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOWACPOXOFPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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